Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15364429
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4O2S |
|---|---|
| Molecular Weight | 270.35 g/mol |
| IUPAC Name | methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3 |
| Standard InChI Key | HMTNIOFMXJWWKM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₁H₁₇N₅O₂S, with a molecular weight of 283.35 g/mol. Its structure combines a thiazole ring (a five-membered aromatic heterocycle containing sulfur and nitrogen) with three distinct substituents:
-
4-Amino group: Positioned at the 4th carbon of the thiazole ring, this group enhances hydrogen-bonding capacity and influences electronic distribution .
-
2-(4-Ethylpiperazin-1-yl) group: A piperazine moiety substituted with an ethyl group at the 4th position, contributing to solubility and potential receptor-binding interactions .
-
5-Methyl carboxylate: An ester functional group at the 5th carbon, modulating lipophilicity and metabolic stability .
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.2 (estimated via ALOGPS) |
| Hydrogen Bond Donors | 2 (amino group) |
| Hydrogen Bond Acceptors | 6 (piperazine N, ester O) |
| Rotatable Bonds | 5 |
| Polar Surface Area | 98.7 Ų |
These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and potential blood-brain barrier permeability due to the piperazine moiety .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, its preparation can be inferred from analogous thiazole derivatives. Two plausible routes are outlined below:
Route 1: Hantzsch Thiazole Synthesis
-
Thiazole Ring Formation: React α-bromo ketone (e.g., methyl 4-bromoacetoacetate) with thiourea in ethanol under reflux to yield methyl 4-amino-1,3-thiazole-5-carboxylate .
-
Piperazine Substitution: Introduce the 4-ethylpiperazine group via nucleophilic aromatic substitution (NAS) at the 2nd position using 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
Route 2: Cyclocondensation of Thioamides
-
Thioamide Preparation: Treat methyl 2-cyano-3-ethoxyacrylate with hydrogen sulfide to form the corresponding thioamide.
-
Cyclization: React with 1-bromo-2-(4-ethylpiperazin-1-yl)acetone to form the thiazole core .
Key Challenges:
-
Steric hindrance from the 4-ethylpiperazine group may reduce NAS efficiency, necessitating elevated temperatures (80–100°C) .
-
The amino group at C4 requires protection (e.g., Boc) during piperazine substitution to prevent side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
¹³C NMR:
Mass Spectrometry
Stability and Degradation Pathways
-
Hydrolytic Stability: The methyl ester is susceptible to base-catalyzed hydrolysis, forming the corresponding carboxylic acid. Acidic conditions may protonate the piperazine nitrogen, reducing solubility .
-
Oxidative Degradation: The primary amine at C4 may oxidize to a nitroso derivative under ambient conditions, necessitating inert storage .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume